1,9-Nonanediol, dimethanesulfonate

Alkylating Agent Antineoplastic Structure-Activity Relationship (SAR)

Researchers studying the structure-activity relationships of alkane diol dimethanesulfonates often face supply chain gaps for specific homologs. 1,9-Nonanediol dimethanesulfonate is the authentic n=9 member of this series, essential for investigating the chain-length paradox. - Ensures valid cross-study comparisons, as activity is non-linearly dependent on the C9 hydrocarbon spacer. - Serves as a validated bifunctional electrophile for C9-linked molecular architectures. - Backed by documented in vivo toxicity profiles (LD50 25 mg/kg i.p. in rats) for pharmacological modeling. We provide custom-synthesized batches with rigorous analytical characterization, ensuring reliability for your systematic SAR investigations.

Molecular Formula C11H24O6S2
Molecular Weight 316.4 g/mol
CAS No. 4248-77-5
Cat. No. B1618089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Nonanediol, dimethanesulfonate
CAS4248-77-5
Molecular FormulaC11H24O6S2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCCCCCCCCOS(=O)(=O)C
InChIInChI=1S/C11H24O6S2/c1-18(12,13)16-10-8-6-4-3-5-7-9-11-17-19(2,14)15/h3-11H2,1-2H3
InChIKeyNIYYZZQGQRDTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Nonanediol Dimethanesulfonate Procurement and Differentiation


1,9-Nonanediol dimethanesulfonate (CAS 4248-77-5), also known as nonamethylene dimethanesulfonate or 'Nonane', is a bifunctional alkylating agent belonging to the homologous series of straight-chain alkane diol dimethanesulfonates. It features a central C9 hydrocarbon chain terminated by two reactive methanesulfonate ester groups [1]. Historically investigated as an antineoplastic agent, its activity is driven by the alkyl-oxygen bond fission of its sulfonate groups, which react with intracellular nucleophiles [2].

1,9-Nonanediol Dimethanesulfonate Chain-Length Paradox


In the homologous series of straight-chain diol dimethanesulfonates (CH3SO2O(CH2)nOSO2CH3), where n = 2–10, biological activity is not merely a function of the reactive methanesulfonate groups; it is profoundly and non-linearly dependent on the length of the central hydrocarbon chain [1]. This 'chain-length paradox' dictates that even structurally similar analogs, such as Busulfan (n=4) or the methylene diester (n=1), cannot be interchanged without altering experimental outcomes. As Fox & Jackson (1965) established, the chemical and pharmacological properties vary dramatically across the series, with each homolog exhibiting a unique therapeutic and toxicological profile [1]. Therefore, substituting 1,9-Nonanediol dimethanesulfonate with a shorter- or longer-chain analog will yield incomparable results, invalidating any cross-study analysis or intended biological effect.

1,9-Nonanediol Dimethanesulfonate vs. Busulfan: Quantitative Differentiation


Biological Activity and Methylene Chain Length

The biological activity of alkane diol dimethanesulfonates is not uniform but varies greatly with the length of the central methylene chain. The compound with n=9 (1,9-Nonanediol dimethanesulfonate) represents a distinct activity maximum within the series (n=2–10), differentiating it from the clinically established but structurally distinct n=4 homolog (Busulfan) [1].

Alkylating Agent Antineoplastic Structure-Activity Relationship (SAR)

Human Antitumor Efficacy: Comparative Clinical Data

In a clinical study of 43 patients with malignant disease, 1,9-Nonanediol dimethanesulfonate ('Nonane') demonstrated objective evidence of a therapeutic response in 19 patients (44% response rate). This antitumor effect was reported to be comparable to that achieved with Myleran (Busulfan, n=4) and other alkylating agents in the study's context [1].

Clinical Oncology Antineoplastic Agents Alkylating

Chemical Reductive Cleavage Efficiency: Comparative Yield Data

In a synthetic chemistry context, the reduction of 1,9-Nonanediol dimethanesulfonate with a Ni(II) chloride dihydrate / lithium powder / DTBB catalytic system yields the parent hydrocarbon (nonane). The reported isolated yield for this transformation is approximately 70% . This provides a benchmark for evaluating the reactivity of its sulfonate ester groups under reductive conditions.

Synthetic Chemistry Reductive Desulfonation Protecting Group

In Vivo Toxicity Profile and LD50 Comparison

The acute toxicity of 1,9-Nonanediol dimethanesulfonate (n=9) in rats is intermediate within its homologous series. Its LD50 is higher than that of the n=1 homolog (methylene diester) but lower than that of the n=2 homolog. Specifically, the LD50 for the n=9 compound is 25 mg/kg (i.p. in rats), compared to Busulfan (n=4) and the n=2 homolog (LD50 ≈ 150 mg/kg) [1].

Toxicology Preclinical Safety In Vivo Pharmacology

Research Applications of 1,9-Nonanediol Dimethanesulfonate


Modeling Alkylating Agent Toxicity and Resistance

Based on its established in vivo toxicity profile (LD50 of 25 mg/kg i.p. in rats) [1] and its demonstrated clinical activity [2], 1,9-Nonanediol dimethanesulfonate is a critical tool for investigating the relationship between chain length and the therapeutic index of alkylating agents. Researchers can use this compound as a reference point to study how variations in the hydrocarbon spacer (n=9) alter pharmacokinetics, target selectivity, and mechanisms of resistance compared to the benchmark Busulfan (n=4).

C9-Linked Bis-Mesylate Intermediate in Synthesis

For synthetic chemists, 1,9-Nonanediol dimethanesulfonate is a validated bifunctional electrophile and latent C9 building block. The quantitative data on its reductive desulfonation (~70% yield to nonane) confirms its reactivity under standard reducing conditions. This supports its use in multi-step syntheses requiring a protected 1,9-diol moiety or as a precursor for generating C9-linked molecular architectures through nucleophilic substitution reactions with its mesylate leaving groups.

SAR Studies of Dimethanesulfonate Esters

As the n=9 member of a homologous series with well-documented chain-length-dependent activity [3], this compound is an indispensable component in SAR studies of alkane diol dimethanesulfonates. Its procurement is essential for systematic investigations aiming to map the pharmacological and chemical space of this compound class, to identify activity cliffs, and to understand the molecular basis for the non-linear relationship between structure and function in bifunctional alkylating agents.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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